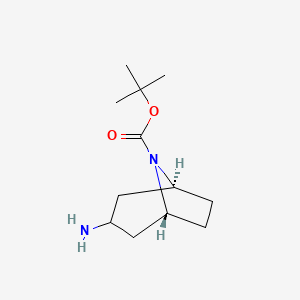

N-Boc-endo-3-aminotropane

Description

BenchChem offers high-quality N-Boc-endo-3-aminotropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-endo-3-aminotropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJKEPNCNBWESN-PBINXNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207405-68-3, 744183-20-8 | |

| Record name | tert-butyl (1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Physical Characterization and Solubility Profiling of N-Boc-endo-3-aminotropane

Executive Summary & Chemical Identity[1]

Editorial Note: The nomenclature "N-Boc-endo-3-aminotropane" is chemically ambiguous in common parlance. It may refer to protection at the bridge nitrogen (N8) or the exocyclic amine (N3). Based on predominant industrial usage and CAS 207405-68-3, this guide defines the subject as tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate .

This intermediate is a critical scaffold in the synthesis of CCR5 antagonists and other tropane-based alkaloids. Its amphiphilic nature—possessing a lipophilic Boc-protected bridge and a polar, basic primary amine—dictates a specific solubility profile essential for efficient purification and formulation.

Chemical Identification Data

| Parameter | Detail |

| Systematic Name | tert-butyl (1R,3r,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |

| Common Name | N-Boc-endo-3-aminotropane |

| CAS Number | 207405-68-3 |

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 226.32 g/mol |

| Stereochemistry | endo (The 3-amino group is cis to the nitrogen bridge) |

| SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(N)C2 |

Physical Properties Matrix

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) to provide a baseline for handling.

| Property | Value / Range | Characterization Note |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white.[1] |

| Melting Point | 155 °C (Predicted/Range) | Note: Impurities often suppress this to 140–150 °C. |

| Boiling Point | 313.2 ± 35.0 °C | At 760 mmHg (Decomposes prior to boiling). |

| Density | 1.1 ± 0.1 g/cm³ | Bulk density varies by crystallization method. |

| pKa (Basic) | 10.12 ± 0.20 | Refers to the C3-primary amine ( |

| LogP | 1.30 (Predicted) | Indicates moderate lipophilicity. |

| Flash Point | ~143 °C | Handling requires standard organic safety protocols. |

Solubility Profile & Solvent Compatibility

Understanding the solubility landscape is vital for process optimization. The molecule exhibits pH-dependent solubility due to the basic primary amine at position 3.

Solvent Class Compatibility

-

High Solubility (>50 mg/mL):

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform. Primary choice for extraction.

-

Polar Aprotic: DMSO, DMF. Suitable for stock solutions.

-

Lower Alcohols: Methanol, Ethanol. Good for recrystallization.

-

-

Moderate/Low Solubility:

-

Ethers: Diethyl ether, THF (Moderate).

-

Esters: Ethyl Acetate (Moderate; often used in mixtures).

-

-

Insoluble/Anti-Solvents:

-

Alkanes: Hexanes, Heptane. Used to precipitate the compound.

-

Water (Neutral pH): Low solubility due to the lipophilic Boc-tropane skeleton.

-

pH-Dependent Behavior (The "Switch")

The primary amine (pKa ~10.1) allows for a "solubility switch" mechanism useful in purification:

-

pH < 8 (Acidic): The C3-amine protonates (

). Water solubility increases drastically. -

pH > 11 (Basic): The molecule exists as the free base. Water solubility drops; organic solubility peaks.

Visualization: Solubility & Purification Logic

The following diagram illustrates the logical flow for purifying this compound based on its solubility properties.

Figure 1: Acid-Base extraction workflow leveraging the pKa of the C3-amine for purification.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To define the saturation limit in a specific solvent (e.g., for formulation).

-

Preparation: Weigh 50 mg of N-Boc-endo-3-aminotropane into a tared 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25 °C.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Visual Check:

-

Clear Solution: Soluble.[1]

-

Particulates: Saturation reached or insoluble.

-

-

Quantification: If 50 mg dissolves in

(mL), Solubility -

Validation: Filter the saturated solution, evaporate a known volume of filtrate, and weigh the residue to confirm concentration.

Protocol B: pH-Switch Verification (Purification Test)

Objective: Confirm the integrity of the Boc group during acid extraction. Note: Boc groups are acid-labile but usually stable to dilute/weak acids at low temperatures.

-

Dissolve 10 mg of compound in 1 mL DCM.

-

Add 1 mL of 5% Citric Acid (mild acid, pH ~2-3). Shake vigorously.

-

Analyze the organic layer via TLC (Thin Layer Chromatography).

-

Expectation: The spot for the amine should disappear from the organic layer (migrating to aqueous).

-

-

If the spot remains in the organic layer, the pH is not low enough, or the compound is aggregating.

-

Critical Control: Avoid strong acids (HCl, TFA) during this wash to prevent deprotection of the N8-Boc group.

Stability & Handling Guidelines

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation or carbamate formation with atmospheric CO₂ over long periods.

-

Hygroscopicity: The solid may be slightly hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent condensation.

-

Safety:

-

GHS Classification: Warning.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

References

-

Protheragen . N-Boc-endo-3-aminotropane Physical Properties and CAS Data. Retrieved from

-

Sigma-Aldrich (Merck) . Product Specification: N-Boc-endo-3-aminotropane (CAS 207405-68-3).[1][3][4][5][6] Retrieved from

-

ChemicalBook . 207405-68-3 Chemical Properties and Safety Data. Retrieved from

-

PubChem . Compound Summary: tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate.[1][7][8][3][2][4][9][10] Retrieved from

-

Ambeed . Safety Data Sheet (SDS) for CAS 207405-68-3. Retrieved from

Sources

- 1. CAS 207405-68-3: N-Boc-endo-3-aminotropane | CymitQuimica [cymitquimica.com]

- 2. tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | 273376-40-2 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. N-Boc-endo-3-aminotropane - Protheragen [protheragen.ai]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. 207405-68-3 CAS Manufactory [m.chemicalbook.com]

- 7. tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | C12H22N2O2 | CID 22570519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1stsci.com [1stsci.com]

- 9. chemscene.com [chemscene.com]

- 10. (1R,5S)-tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate| Ambeed [ambeed.com]

Literature review of N-Boc-endo-3-aminotropane in medicinal chemistry

Executive Summary

The tropane scaffold, specifically N-Boc-endo-3-aminotropane (tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate), represents a privileged structure in medicinal chemistry. Its bicyclic architecture offers a rigidified piperidine core that restricts conformational entropy, thereby enhancing binding affinity for G-protein coupled receptors (GPCRs), particularly 5-HT3 and CCR5.

This technical guide synthesizes the structural significance, stereoselective synthesis, and therapeutic applications of this intermediate. It addresses the critical challenge of endo/exo stereocontrol during synthesis—a factor that dictates biological activity—and provides validated protocols for researchers in drug discovery.

Structural Significance & Stereochemistry[1][2]

The Bicyclic Advantage

The 8-azabicyclo[3.2.1]octane (tropane) core serves as a conformational lock. Unlike flexible piperidines, the tropane ring forces substituents at the C3 position into specific vectors.

-

Entropy Penalty Reduction: By pre-organizing the pharmacophore, the tropane scaffold minimizes the entropy loss upon binding to a receptor pocket.

-

Lipophilicity: The ethylene bridge (C6–C7) adds lipophilic bulk without significantly increasing molecular weight, often improving blood-brain barrier (BBB) penetration.

The Endo vs. Exo Criticality

Biological activity in tropane derivatives is governed by the stereochemistry at C3 relative to the nitrogen bridge (

-

Endo Isomer (Substituent cis to N-bridge): The pharmacologically active configuration for most 5-HT3 antagonists (e.g., Bemesetron).

-

Exo Isomer (Substituent trans to N-bridge): Often inactive or possessing different selectivity profiles (e.g., Pseudotropine derivatives).

Technical Note: In the synthesis of 3-aminotropanes, thermodynamic conditions often favor the exo isomer (equatorial-like stability), whereas kinetic conditions are required to access the endo isomer (axial-like geometry).

Synthetic Routes & Stereocontrol[3][4]

The synthesis of N-Boc-endo-3-aminotropane hinges on the reductive amination of N-Boc-nortropinone . The choice of reducing agent determines the stereochemical outcome.

The Challenge of Stereoselectivity

Reduction of the C3-imine intermediate faces steric hindrance from the C6-C7 ethylene bridge (endo face) and the N-Boc group (exo face).

-

Catalytic Hydrogenation (

): Favors endo-amine (kinetic control). Hydrogen adds from the less hindered face (often the exo face depending on adsorption), pushing the amine endo. -

Hydride Reduction (

): Typically yields mixtures or favors the exo-amine (thermodynamic control) unless specific bulky hydrides are used.

Validated Synthetic Workflow

The following diagram illustrates the optimized route to the endo isomer.

Figure 1: Stereoselective synthesis pathway. Kinetic reduction (

Medicinal Chemistry Applications

5-HT3 Receptor Antagonists

The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and anxiety. The "aromatic-carbonyl-tropane" motif is a classic pharmacophore.

-

Mechanism: The basic nitrogen (

) mimics the primary amine of serotonin, while the aromatic group (linked via amide/ester at C3) interacts with hydrophobic pockets (Trp183). -

Examples:

-

Bemesetron (MDL 72222): Utilizes the endo-tropane scaffold.[1]

-

Tropisetron: Uses the tropine (endo-alcohol) linkage but shares the same SAR requirements.

-

CCR5 Antagonists (HIV Entry Inhibitors)

While Maraviroc utilizes a tropane-analog core, extensive SAR studies have utilized N-Boc-endo-3-aminotropane to synthesize rigidified analogs of vicriviroc.

-

Role: The tropane amine serves as a central scaffold, orienting the aryl-sulfonamide and the amide linker in a specific vector to bind the transmembrane helices of CCR5.

SAR Decision Matrix

The following table summarizes the impact of substitutions on the N-Boc-endo-3-aminotropane core.

| Region | Modification | Effect on Activity (General) |

| N8 (Bridgehead) | Methyl (Tropane) | Increases CNS penetration; standard for 5-HT3. |

| Boc (Protected) | Synthetic intermediate; inactive until deprotected. | |

| Benzyl/Aryl | Modulates receptor subtype selectivity (e.g., Sigma vs. 5-HT). | |

| C3 (Linker) | Endo-Amide | High Affinity for 5-HT3; mimics serotonin conformation. |

| Exo-Amide | Significantly reduced affinity (>100-fold drop). | |

| Ester Linkage | Lower metabolic stability (hydrolysis) compared to amides. |

Experimental Protocols

Protocol A: Synthesis of N-Boc-Nortropinone

A self-validating protocol for the precursor.

-

Reagents: Nortropinone HCl (10.0 g, 61.9 mmol),

(18.8 g, 186 mmol), -

Procedure:

-

Suspend Nortropinone HCl in DCM.[2] Add

dropwise at 0°C (Exothermic: monitor internal temp < 10°C). -

Add

in portions. -

Stir at RT for 16h. Monitor TLC (Hex/EtOAc 3:1). Stain with ninhydrin (amine consumption).

-

-

Workup: Wash with 1M HCl (removes unreacted amine), sat.

, and brine.[2] Dry over -

Validation:

NMR (CDCl3) must show singlet at

Protocol B: Stereoselective Reductive Amination (Endo-Selective)

Based on catalytic hydrogenation to favor kinetic product.

-

Formation of Imine:

-

Mix N-Boc-nortropinone (1 eq) and Benzylamine (1.1 eq) in MeOH.

-

Add

(1.5 eq) to scavenge water and drive equilibrium. Stir 12h.

-

-

Reduction:

-

Transfer solution to a hydrogenation vessel. Add

(5 mol%). -

Hydrogenate at 50 psi

for 24h.

-

-

Deprotection (Benzyl removal):

-

Filter catalyst. Add

(Pearlman's catalyst) and Ammonium Formate (excess) in MeOH reflux (Transfer Hydrogenation).

-

-

Purification:

-

The endo isomer is often more polar. Separate via column chromatography (DCM/MeOH/NH4OH).

-

Critical QC: Check endo:exo ratio via HPLC or NMR. Endo proton at C3 typically appears as a triplet of triplets (tt) or multiplet at

3.1-3.3, while exo is downfield.

-

References

-

Kato, M., et al. (1995).[3] New 5-HT3 (serotonin-3) receptor antagonists.[4][3] IV. Synthesis and structure-activity relationships of azabicycloalkaneacetamide derivatives. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

-

Cohen, M. L., et al. (1992). Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Protheragen. (2025). N-Boc-endo-3-aminotropane: Reagent in the synthesis of tropane-derived CCR5 receptor antagonists. Retrieved from [Link]

Sources

- 1. CAS 207405-68-3: N-Boc-endo-3-aminotropane | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New 5-HT3 (serotonin-3) receptor antagonists. IV. Synthesis and structure-activity relationships of azabicycloalkaneacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Distinguishing N-Boc-endo-3-aminotropane from Natural Tropane Alkaloids: A Guide to Structure, Reactivity, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of naturally occurring tropane alkaloids and the synthetic building block, N-Boc-endo-3-aminotropane. Tropane alkaloids, secondary metabolites primarily from the Solanaceae and Erythroxylaceae plant families, possess a characteristic N-methyl-8-azabicyclo[3.2.1]octane core and exhibit significant, diverse pharmacological activities. In contrast, N-Boc-endo-3-aminotropane is a synthetic derivative where the bridgehead nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, rendering it a non-basic, strategically modified intermediate for medicinal chemistry. This document elucidates the fundamental structural, chemical, and functional differences, providing field-proven insights into their respective roles. We will explore how the N-Boc group fundamentally alters the reactivity of the tropane core, enabling its use as a versatile scaffold in the synthesis of novel therapeutic agents. This guide also includes detailed experimental protocols and analytical workflows designed to provide researchers with a practical framework for their work with this important class of compounds.

The Foundational Tropane Scaffold

At the heart of both natural tropane alkaloids and their synthetic derivatives lies the 8-azabicyclo[3.2.1]octane ring system, commonly known as the tropane skeleton.[1] This bicyclic structure is formed by the condensation of a pyrrolidine and a piperidine ring, which share a common nitrogen atom and two carbon atoms. This rigid framework is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous neurologically active compounds. Its unique three-dimensional conformation is critical for binding to various biological targets, particularly muscarinic acetylcholine receptors and dopamine transporters.

Sources

Application Note: Strategies for a Successful Amide Coupling with N-Boc-endo-3-aminotropane

Abstract

This application note provides a comprehensive guide to performing amide coupling reactions with N-Boc-endo-3-aminotropane, a sterically hindered and conformationally rigid bicyclic amine widely used as a scaffold in medicinal chemistry. We will explore the underlying principles of selecting appropriate coupling reagents and reaction conditions to overcome the inherent challenges associated with this substrate. Detailed, field-tested protocols for common coupling reagents, including HATU and EDC/HOBt, are presented alongside troubleshooting advice and a comparative analysis to guide researchers in achieving high yields and purity for their target amides.

Introduction: The Challenge of N-Boc-endo-3-aminotropane

N-Boc-endo-3-aminotropane is a crucial building block in the synthesis of a wide range of biologically active molecules, including antagonists for muscarinic and nicotinic acetylcholine receptors. Its rigid tropane skeleton provides a defined three-dimensional orientation for appended pharmacophores, making it a privileged scaffold in drug discovery. However, the very features that make it attractive also present a significant synthetic challenge.

The endo configuration of the amine group places it in a sterically congested environment, shielded by the bicyclic ring system. This steric hindrance can significantly slow down the rate of acylation, leading to low yields, incomplete reactions, and the formation of side products, especially with bulky carboxylic acids. Therefore, a careful selection of coupling reagents and optimization of reaction conditions are paramount for success.

This guide will delve into robust methodologies to effectively couple carboxylic acids with N-Boc-endo-3-aminotropane, focusing on the rationale behind protocol design to empower researchers to adapt and troubleshoot their specific synthetic challenges.

The Mechanism of Amide Bond Formation: Activating the Carboxylic Acid

Amide bond formation is not a direct reaction between a carboxylic acid and an amine, as the acidic proton of the carboxylic acid will protonate the amine, forming an unreactive carboxylate-ammonium salt. The core principle of amide coupling is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.

Most modern coupling reagents are based on this principle. For instance, carbodiimides like EDC facilitate the formation of an O-acylisourea intermediate, which is highly reactive. Uronium/aminium salts like HATU form an even more reactive activated ester.

Figure 1: Generalized workflow for amide bond formation via carboxylic acid activation.

Protocol I: High-Efficiency Coupling using HATU

1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly effective uronium-based coupling reagent, often considered the gold standard for difficult couplings involving sterically hindered amines or electron-deficient anilines. Its high reactivity often justifies its higher cost.

Rationale for Selection: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate which rapidly rearranges to an activated N-acyl-tetramethylurea. This species is less prone to side reactions like epimerization compared to intermediates from other reagents. The reaction is typically performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, to neutralize the generated acids without competing with the primary amine.

Detailed Experimental Protocol (HATU)

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

-

Solvent Addition: Dissolve the acid in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1-0.5 M).

-

Reagent Addition: Add N-Boc-endo-3-aminotropane (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). The slight excess of the amine and HATU helps to drive the reaction to completion.

-

Scientist's Note: The order of addition can be critical. Adding the base last is often recommended to prevent premature side reactions of the coupling reagent.

-

-

Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require extended reaction times (12-24 h) or gentle heating (e.g., 40 °C).

-

Workup:

-

Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

-

Wash sequentially with 5% aqueous citric acid or 1N HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and acidic byproducts), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system.

Protocol II: The Classic EDC/HOBt Combination

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) is a water-soluble carbodiimide that is widely used due to its cost-effectiveness and the ease of removing its urea byproduct during aqueous workup. It is almost always used in combination with an additive like 1-Hydroxybenzotriazole (HOBt) .

Rationale for Selection: EDC activates the carboxylic acid to form the O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to an unreactive N-acylurea byproduct. HOBt acts as a scavenger, reacting with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable, more reactive towards the amine, and suppresses racemization if the carboxylic acid has a chiral center at the α-position.

Detailed Experimental Protocol (EDC/HOBt)

-

Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes. This pre-activation step allows for the formation of the HOBt-active ester.

-

Amine Addition: Add a solution of N-Boc-endo-3-aminotropane (1.1 eq) in a minimal amount of the reaction solvent, followed by the dropwise addition of a tertiary amine base like DIPEA or N-methylmorpholine (NMM) (2.0 eq).

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (16-24 h). Monitor progress by TLC or LC-MS.

-

Workup and Purification: The workup and purification procedure is identical to the one described for the HATU protocol. The urea byproduct from EDC is water-soluble and should be largely removed during the aqueous washes.

Comparative Analysis and Troubleshooting

Choosing the right coupling reagent is a balance of reactivity, cost, and ease of use.

| Parameter | HATU | EDC/HOBt |

| Reactivity | Very High | High |

| Cost | High | Low to Moderate |

| Byproduct Removal | Soluble in organic solvents; requires chromatography | Urea is water-soluble; easier removal |

| Side Reactions | Low risk of racemization | HOBt suppresses racemization effectively |

| Best For | Sterically hindered substrates, difficult couplings | General purpose, cost-sensitive syntheses |

Troubleshooting Common Issues:

-

Low Conversion: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the mixture. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.

-

Side Product Formation: The primary side product is often the N-acylurea (with EDC). Using an additive like HOBt is crucial to minimize this. If using HATU, ensure the temperature does not get too high, which can cause degradation.

-

Difficulty in Purification: The byproducts from HATU (tetramethylurea) and HOBt can sometimes co-elute with the product. Careful selection of the chromatography solvent system is required.

Overall Experimental Workflow

The following diagram illustrates the general workflow from starting materials to the final, purified amide product.

Figure 2: Step-by-step experimental workflow for the synthesis and purification of target amides.

Conclusion

The successful acylation of N-Boc-endo-3-aminotropane is readily achievable with a rational approach to reaction design. For highly challenging substrates or when maximum yield is critical, the superior reactivity of HATU makes it an excellent first choice. For more routine or large-scale syntheses where cost is a factor, the classic and reliable EDC/HOBt method provides a robust alternative. By understanding the roles of each reagent and anticipating the challenges posed by the sterically demanding tropane scaffold, researchers can confidently and efficiently synthesize a diverse range of novel amide derivatives for their discovery programs.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Carpino, L. A., & El-Faham, A. (1999). The Diorganylcarbenium-Ion-Based Coupling Reagents. The Journal of Organic Chemistry, 64(19), 7157-7159. [Link] (Note: While this is a communication, it provides context on the development of HATU-type reagents).

Purification strategies for crude N-Boc-endo-3-aminotropane mixtures

Technical Support Center: N-Boc-endo-3-aminotropane Purification

Subject: Troubleshooting & Optimization Strategies for Crude N-Boc-endo-3-aminotropane (CAS: 207405-68-3) Ticket ID: TROP-PUR-001 Support Level: Tier 3 (Senior Application Scientist)

Overview

You are likely synthesizing N-Boc-endo-3-aminotropane via the reductive amination of tropinone or the hydrogenation of tropinone oxime. A common critical quality attribute (CQA) failure in this synthesis is the presence of the thermodynamic exo-isomer and residual metal catalysts (Pd/Pt).

This guide prioritizes crystallization-driven resolution over chromatography, as the endo and exo isomers exhibit poor separation factors (

Module 1: Stereochemical Resolution (Endo vs. Exo)

The Problem: Crude reaction mixtures often contain a 60:40 to 80:20 ratio of endo:exo isomers. The endo isomer (amine cis to the nitrogen bridge) is pharmacologically privileged but kinetically controlled. Separation is difficult because both isomers possess identical mass and similar polarity.

The Solution: Fractional Recrystallization The endo-isomer typically forms a more stable crystal lattice in non-polar/polar aprotic solvent systems compared to the exo-isomer.

Protocol: Solvent Screening & Crystallization

| Parameter | Recommendation | Mechanism |

| Primary Solvent | Ethyl Acetate (EtOAc) | Solubilizes both isomers hot; exo remains soluble cold. |

| Anti-Solvent | n-Hexane or Heptane | Induces supersaturation. Endo precipitates first. |

| Temperature Ramp | 60°C | Slow cooling prevents "oiling out" (trapping impurities). |

| Seeding | Highly Recommended | If available, use >98% pure endo crystals (1% w/w). |

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude brown solid in minimal boiling EtOAc (approx. 3-4 mL per gram).

-

Precipitation: Remove from heat. Add n-Hexane dropwise until persistent cloudiness appears (approx. 1:2 EtOAc:Hexane ratio).

-

Re-solubilization: Add 1-2 drops of hot EtOAc to clear the solution.

-

Crystallization: Allow to stand at Room Temperature (RT) for 2 hours. Do not disturb.

-

Polishing: Move to -20°C freezer for 12 hours.

-

Filtration: Filter cold. Wash cake with cold 10% EtOAc/Hexane.

Validation: NMR Diastereomer Distinction

You must validate the isomeric purity using

| Feature | Endo-Isomer (Desired) | Exo-Isomer (Impurity) |

| Geometry of H-3 | Exo-oriented (Equatorial-like) | Endo-oriented (Axial-like) |

| Coupling ( | Small ( | Large ( |

| Signal Shape | Broad Singlet or Narrow Multiplet | Wide Triplet/Multiplet |

| Chemical Shift | ||

| Reasoning | Dihedral angle with bridgehead H is | Dihedral angle allows strong trans-diaxial coupling. |

Module 2: Chromatographic Purification

The Problem: If crystallization fails (yield <30%) or the mixture "oils out," you must resort to Flash Column Chromatography. The Boc-amine often streaks due to interaction with acidic silanols.

Troubleshooting Guide:

-

Issue: Streaking/Tailing on TLC.

-

Cause: The carbamate NH and the tertiary tropane nitrogen interact with silica protons.

-

Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane. Use 1%

or TEA in your mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1).

-

-

Issue: Poor Resolution of Isomers.

-

Strategy: Switch stationary phase.

-

Recommendation: Use Basic Alumina (Act. II-III) instead of Silica. The basic surface suppresses protonation of the tropane nitrogen, sharpening peaks and improving

.

-

Module 3: Impurity Scavenging (Metals & Color)

The Problem: Reductive amination using Pd/C often leaves residual Palladium (>500 ppm) and black carbon particulates, which are toxic and interfere with subsequent coupling reactions.

Visual Workflow: Metal Removal Strategy

Figure 1: Workflow for the removal of palladium residues and color bodies from crude tropane mixtures.

Frequently Asked Questions (FAQ)

Q1: My product is "oiling out" during crystallization instead of forming crystals. Why? A: This indicates the solution is either too concentrated or contains too much impurity (acting as a solvent).

-

Immediate Fix: Re-heat the mixture to boiling. Add a small volume (5-10%) of the "good" solvent (EtOAc) to lower supersaturation. Scratch the glass wall with a spatula to induce nucleation.

-

Prevention: Ensure the crude material is completely dry (free of DCM/THF) before attempting crystallization. Residual reaction solvents disrupt the crystal lattice formation.

Q2: Can I use HCl salt formation to purify the amine? A: Proceed with caution. While the tropane nitrogen is basic, the Boc group is acid-labile.

-

Safe Protocol: Use weak acids (e.g., Oxalic acid or Fumaric acid) in Acetone/Ether.

-

Avoid: 4M HCl in Dioxane or concentrated aqueous HCl, as this will deprotect the Boc group, yielding the diamine dihydrochloride (which is highly hygroscopic and difficult to handle).

Q3: Why is the endo isomer preferred for drug development? A: In many G-protein coupled receptor (GPCR) targets (e.g., CCR5, DAT), the endo-configuration positions the C3-substituent in a specific spatial orientation relative to the bridgehead nitrogen, mimicking the bioactive conformation of cocaine or atropine. The exo-isomer often displays significantly reduced binding affinity due to steric clash within the receptor pocket.

References

-

Synthesis and Stereochemistry of 3-Aminotropanes: Majewski, M., & Lazny, R. (1995). Stereoselective synthesis of 3-aminotropanes via tropinone oxime ethers. Journal of Organic Chemistry, 60(18), 5825-5830.

-

NMR Distinction of Tropane Isomers: Kovacs, G., et al. (2011). Conformational analysis and NMR characterization of N-substituted nortropane derivatives. Magnetic Resonance in Chemistry, 49(8), 494-502.

-

Purification of Boc-Protected Amines: BenchChem Technical Support. (2025).[1][2] Purification of Boc-Protected Amino Acids by Recrystallization.

-

Palladium Scavenging Protocols: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.

Sources

Troubleshooting incomplete Boc deprotection of aminotropanes

Topic: Troubleshooting Incomplete Deprotection in Bicyclic [3.2.1] Systems Ticket ID: TROP-BOC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Diagnostic Flowchart: Why is the Reaction Failing?

Before altering your protocol, use this logic gate to diagnose the specific failure mode. Incomplete deprotection in tropanes is rarely due to equilibrium; it is almost always a kinetic issue driven by steric shielding or side-reaction competition.

Figure 1: Decision matrix for diagnosing incomplete conversion or yield loss in tropane deprotection.

The Mechanism: Why Tropanes Are Difficult

The "Cage" Effect: Standard Boc removal relies on the protonation of the carbamate carbonyl oxygen. In linear amines, this is trivial. In 8-azabicyclo[3.2.1]octanes (tropanes), the nitrogen bridge is sterically shielded by the C1 and C5 bridgehead protons.

Furthermore, the tert-butyl group often adopts a conformation that folds back toward the bicyclic cage to minimize steric strain. This creates a "hydrophobic shield" that repels polar acidic media (like aqueous TFA), significantly slowing the protonation step required to trigger the elimination of isobutylene.

The Consequence:

-

Standard conditions (10% TFA/DCM) often result in 50-70% conversion because the reaction rate is slower than the rate of solvent evaporation or side reactions.

-

Ester Hydrolysis: If you heat the reaction to overcome sterics, the methyl ester at C2 (common in cocaine/atropine analogs) hydrolyzes before the Boc group cleaves.

Validated Protocols

Protocol A: The "Brute Force" Method (Standard)

Best for: Simple tropanes without acid-sensitive esters.

Theory: High concentration forces the kinetics. Dilute TFA reactions often fail here. Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]

-

Dissolve the Boc-tropane in minimal DCM (Final concentration must be >0.5 M ).

-

Add TFA equal to 50% of the total volume (1:1 v/v ratio).

-

Critical: Do not use 10-20% TFA. The steric barrier requires high acidity.

-

-

Stir at room temperature for 2 hours.

-

Monitor by LCMS. If SM remains, do not heat. Add 2 equivalents of Triisopropylsilane (TIS) as a cation scavenger to drive the equilibrium forward.

-

Workup: Evaporate to dryness. Triturate with cold Et₂O to precipitate the TFA salt.

Protocol B: The "Anhydrous" Method (Ester-Safe)

Best for: Tropanes with C2-methyl esters (e.g., cocaine analogs).

Theory: Water is the enemy of the ester. Using commercially available anhydrous HCl in dioxane prevents hydrolysis while effecting cleavage.

-

Dissolve substrate in dry 1,4-dioxane (0.2 M).

-

Add 4M HCl in dioxane (10-20 equivalents).

-

Seal the vessel (to prevent atmospheric moisture ingress).

-

Stir at room temperature for 4-6 hours.

-

Note: This reaction is slower than TFA but safer for esters.

-

-

Workup: The product usually precipitates as the hydrochloride salt. Filter and wash with dry ether.

Protocol C: The "Nuclear Option" (TMSOTf)

Best for: Extremely hindered substrates or when Protocol A/B fails.

Theory: Trimethylsilyl triflate (TMSOTf) acts as a potent Lewis acid, silylating the carbamate oxygen. This intermediate collapses much faster than the protonated species, even in sterically congested environments.

Figure 2: Activation pathway using Silyl Triflates for hindered carbamates.

Step-by-Step:

-

Dissolve substrate in dry DCM (0.1 M) under Nitrogen/Argon.

-

Add 2,6-Lutidine (3.0 equiv) to buffer the acidity.

-

Cool to 0°C.

-

Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.0 equiv) dropwise.

-

Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Quench with Methanol (excess) to cleave the silyl carbamate intermediate.

Troubleshooting Q&A

Q: The reaction reached 60% conversion and then stopped. Adding more acid didn't help. Why? A: You likely have product inhibition or salt precipitation . The protonated secondary amine product (the tropane salt) is highly polar. If it precipitates out of the DCM/Dioxane, it can encapsulate unreacted starting material.

-

Fix: Add a small amount of Methanol (if ester-safe) or increase the solvent volume slightly to redissolve the gum, then add fresh acid.

Q: My LCMS shows the Boc is gone, but I have a Mass of M-14 (Methyl loss). A: You have hydrolyzed the ester. This is common with TFA/Water.[1] Even "anhydrous" TFA absorbs water from the air.

-

Fix: Switch to Protocol B (HCl/Dioxane) or Protocol C (TMSOTf) . TMSOTf is non-protic and will not hydrolyze esters if quenched properly with anhydrous methanol.

Q: The product is a sticky brown gum that won't solidify. A: Tropane salts are notoriously hygroscopic.

-

Fix: Do not just evaporate. Perform a Trituration :

-

Dissolve the gum in minimal MeOH or DCM.

-

Add dropwise into rapidly stirring cold Diethyl Ether or Hexane.

-

The solid should crash out as a white powder. Filter immediately and store in a desiccator.

-

Q: I see a "t-butyl" adduct on my aromatic ring. A: This is "Scrambling." The tert-butyl cation generated during cleavage attacked an electron-rich aromatic ring (like an indole or phenol) on your molecule.[1]

-

Fix: You must use a scavenger. Add Triisopropylsilane (TIS) (2.5% v/v) or 1,2-Ethanedithiol (EDT) to the reaction mixture. These react with the cation faster than your substrate does.

Comparative Data: Reagent Selection

| Feature | TFA / DCM | HCl / Dioxane | TMSOTf / Lutidine |

| Reaction Rate | Fast | Slow | Very Fast |

| Steric Tolerance | Moderate | Low | High |

| Ester Stability | Poor (Hydrolysis risk) | Good (Anhydrous) | Excellent |

| Moisture Sensitivity | Low | High | Extreme |

| Scavenger Needed? | Yes | No (Cl- traps cation) | No |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[2][3]

-

Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-silyloxycarbonyl intermediate. Journal of Organic Chemistry, 55(1), 870–876. (Source for TMSOTf method).

-

Singh, S. (2000). Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925–1024. (Context for Tropane stability).

-

Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979).[4] Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications, (11), 495-496.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]

- 4. chem.tamu.edu [chem.tamu.edu]

A Senior Application Scientist's Guide to Distinguishing N-Boc-endo-3-aminotropane from its Exo Isomer using NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of producing safe and effective therapeutics. The rigid bicyclic framework of the tropane alkaloid core, a privileged scaffold in numerous pharmacologically active compounds, presents a common stereochemical challenge: the differentiation of endo and exo isomers. This guide provides an in-depth, technical comparison of N-Boc-endo-3-aminotropane and N-Boc-exo-3-aminotropane, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy to provide unambiguous stereochemical assignment.

The Challenge: Endo vs. Exo Stereochemistry in Tropanes

The terms endo and exo describe the relative stereochemistry of a substituent on a bridged ring system like tropane. The endo substituent is oriented towards the longer bridge of the bicyclic system, while the exo substituent points away from it. This seemingly subtle difference in spatial arrangement can lead to significant variations in biological activity and pharmacological profiles. Consequently, robust analytical methods for their differentiation are not merely academic exercises but critical quality control requirements in pharmaceutical development.

NMR spectroscopy is an exceptionally powerful tool for this task, as the distinct spatial positioning of atoms in each isomer creates a unique and measurable electronic environment for the nuclei.[1] These differences manifest primarily in three key NMR parameters: ¹H chemical shifts (δ), ³J coupling constants, and through-space Nuclear Overhauser Effect (NOE) correlations.

Theoretical Foundation: Why NMR Can Distinguish Tropane Isomers

The tropane skeleton is a conformationally restricted 8-azabicyclo[3.2.1]octane system. This rigidity is key, as it locks the protons and carbons into well-defined spatial positions, leading to predictable NMR characteristics for each isomer.

-

¹H Chemical Shifts (δ): The proton at the C3 position (H3) is the most direct reporter on the endo/exo configuration. In the endo isomer, the C3 substituent is pseudo-axial, placing the H3 proton in a pseudo-equatorial position. Conversely, in the exo isomer, the C3 substituent is pseudo-equatorial, and the H3 proton is pseudo-axial. This change in orientation relative to the rest of the bicyclic system and the N-Boc protecting group leads to distinct magnetic shielding environments and, therefore, different chemical shifts. Protons on adjacent carbons (C2 and C4) and the bridgehead protons (H1 and H5) also experience shifts, albeit smaller, due to the different steric and electronic influence of the nearby amino group.

-

¹³C Chemical Shifts (δ): The orientation of the C3 substituent also influences the chemical shifts of the carbon atoms in the tropane ring.[2][3] The most significant difference is typically observed for C3 itself, as well as the adjacent C2 and C4 carbons, due to steric compression effects (γ-gauche effect). In general, a carbon atom that is gauche to another carbon or bulky substituent three bonds away will be shielded (shifted upfield to a lower ppm value).

-

³J Coupling Constants: The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons, ³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation.[4] The rigid chair-like conformation of the piperidine ring within the tropane structure leads to well-defined dihedral angles between H3 and the protons on C2 and C4. These angles are different for the endo and exo isomers, resulting in predictably different ³J(H3-H2) and ³J(H3-H4) coupling constants. For example, an axial-axial coupling typically exhibits a large J-value (8-13 Hz), whereas axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is arguably the most definitive method for stereochemical assignment as it detects correlations between protons that are close in space, irrespective of their through-bond connectivity.[5][6] For the tropane isomers, key NOE correlations can unambiguously establish the endo or exo configuration.

-

In the endo isomer, the pseudo-axial C3-amino group is spatially proximate to the pseudo-axial protons at the C6 and C7 positions on the ethano bridge.

-

In the exo isomer, the pseudo-equatorial C3-amino group is further from these bridge protons. Instead, the pseudo-axial H3 proton will show NOE correlations to the pseudo-axial protons at C2 and C4.

-

Experimental Data: A Comparative Analysis

The following tables summarize the expected and reported NMR data for the two isomers. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: Comparative ¹H NMR Data (δ in ppm)

| Proton Assignment | N-Boc-endo-3-aminotropane | N-Boc-exo-3-aminotropane | Key Differentiating Feature |

| H3 (proton on carbon bearing the N-Boc-amino group) | ~4.2 - 4.4 | ~3.8 - 3.9 | Significant downfield shift in the endo isomer. The pseudo-equatorial H3 in the endo isomer is less shielded. |

| H1/H5 (bridgehead protons) | ~4.0 - 4.3 | ~3.3 - 3.4 | Bridgehead protons in the endo isomer are typically deshielded. |

| Tropane Ring Protons (H2, H4, H6, H7) | ~1.3 - 2.6 | ~1.3 - 2.0 | Broader, more complex multiplet region with subtle differences. |

| Boc Group (-C(CH₃)₃) | ~1.46 (singlet, 9H) | ~1.46 (singlet, 9H) | This signal is characteristic of the Boc group and is not useful for distinguishing isomers.[7] |

Data for endo-isomer sourced from ECHEMI[8]. Data for exo-isomer sourced from Princeton University supplementary information[9].

Table 2: Comparative ¹³C NMR Data (δ in ppm)

| Carbon Assignment | N-Boc-endo-3-aminotropane | N-Boc-exo-3-aminotropane | Key Differentiating Feature |

| C3 (carbon bearing the N-Boc-amino group) | Expected ~46-49 | ~46.4 | The chemical shift of C3 is a key indicator. |

| C1/C5 (bridgehead carbons) | Expected ~55-58 | ~56.9 | Minor shifts may be observed. |

| C2/C4 | Expected ~30-35 | ~30.8 | The γ-gauche effect may cause upfield shifts in one isomer compared to the other. |

| C6/C7 | Expected ~25-29 | ~28.0 | |

| Boc Group (-C(CH₃)₃) | Expected ~79-80 | ~79.3 | Characteristic of the Boc protecting group. |

| Boc Group (-C(CH₃)₃) | Expected ~28-29 | ~28.7 | Characteristic of the Boc protecting group. |

Data for exo-isomer sourced from Princeton University supplementary information[9]. Data for endo-isomer are estimated based on typical values for tropane alkaloids and may vary.

Visualizing the Logic: Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing the isomers based on key NMR data points.

Caption: Workflow for NMR-based differentiation of endo and exo isomers.

Experimental Protocols

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the N-Boc-aminotropane isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for these compounds.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. The resulting solution should be clear and free of particulate matter.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most high-quality deuterated solvents already contain TMS.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

-

¹H NMR Spectrum:

-

Experiment: Standard one-pulse proton experiment.

-

Key Parameters:

-

Spectral Width: ~12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay (d1): 1-5 seconds

-

Number of Scans: 8-16 (adjust for concentration)

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

-

-

¹³C NMR Spectrum:

-

Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

-

Key Parameters:

-

Spectral Width: ~220-240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).

-

-

Processing: Apply Fourier transform with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction.

-

-

2D NOESY Spectrum:

-

Experiment: Standard 2D NOESY pulse sequence (noesygpph).

-

Key Parameters:

-

Mixing Time (d8): 500-800 ms. This is a crucial parameter; for small molecules like these, a longer mixing time is needed to build up NOE signals.[6]

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 8-16

-

-

Processing: Apply 2D Fourier transform, phase correction, and baseline correction in both dimensions. Symmetrize the spectrum if necessary.

-

Conclusion: An Integrated Approach for Unambiguous Assignment

Distinguishing between N-Boc-endo-3-aminotropane and its exo isomer is a task readily accomplished with a systematic NMR approach. While the ¹H NMR spectrum, particularly the chemical shift of the H3 proton, provides a strong initial indication, this should always be considered a preliminary assignment. For unequivocal proof of stereochemistry, a multi-faceted approach is required.

The analysis of ³J coupling constants provides valuable insight into the dihedral angles and, by extension, the stereochemical relationship between H3 and its neighbors. However, the gold standard for confirmation remains 2D NOESY. The presence or absence of key through-space correlations, as outlined in this guide, offers definitive and irrefutable evidence of the substituent's orientation. By integrating data from these complementary NMR experiments, researchers can confidently assign the stereochemistry of their tropane derivatives, ensuring the integrity and quality of their scientific and developmental endeavors.

References

-

Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Cooley, J. H., & Williams, R. V. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Coupling in 1H NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

-

University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). endo–exo isomerism. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

University of California, Irvine. (n.d.). NMR 5: Coupling Constants. Retrieved from [Link]

-

Fülöp, F., et al. (2012). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 17(11), 13392-13404. Retrieved from [Link]

-

University of Toronto, John Decatur. (2018, August 8). NOE Experiments on the Bruker 400 and 500. Retrieved from [Link]

Sources

- 1. PubChemLite - Tert-butyl (8-oxobicyclo[3.2.1]octan-3-yl)carbamate (C13H21NO3) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. 3-Aminopropanol(156-87-6) 13C NMR spectrum [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. tert-Butyl 8-azabicyclo(3.2.1)octan-3-ylcarbamate--hydrogen chloride (1/1) | C12H23ClN2O2 | CID 45489893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. researchgate.net [researchgate.net]

HPLC method development for N-Boc-endo-3-aminotropane purity analysis

Executive Summary

N-Boc-endo-3-aminotropane (CAS 207405-68-3) is a critical bicyclic intermediate employed in the synthesis of CCR5 antagonists and 5-HT4 agonists. Its structural complexity—characterized by a basic primary amine at the C3 position, a hydrophobic Boc-protected bridgehead nitrogen, and critical endo/exo stereochemistry—presents a "perfect storm" for chromatographic challenges.

This guide moves beyond generic protocols to present a field-proven, optimized Reversed-Phase HPLC (RP-HPLC) methodology . We objectively compare this optimized approach against standard alternatives (Generic C18, GC-FID), demonstrating why specific column chemistries and mobile phase modifiers are non-negotiable for separating the critical exo-isomer impurity.

Part 1: The Analytical Challenge & Core Strategy

The analysis of N-Boc-endo-3-aminotropane requires balancing three competing physicochemical factors:

-

Basicity: The free primary amine at C3 (pKa ~10) interacts strongly with residual silanols on silica columns, causing severe peak tailing.

-

Stereoselectivity: The endo isomer (active) must be resolved from the exo isomer (impurity). These diastereomers have identical mass spectra (MS), making chromatographic resolution (Rs) essential.

-

Detection Limits: The Boc group and tropane ring lack strong chromophores, necessitating low-UV detection (205–210 nm), which restricts the use of UV-absorbing solvents/additives.

The Optimized Solution: CSH C18 with Acidic Ion-Pairing

Instead of the traditional high-pH approach often used for amines, we recommend a Charged Surface Hybrid (CSH) C18 column combined with a TFA-modified mobile phase .

-

Why CSH? The surface charge repels the protonated amine, minimizing secondary interactions and tailing.

-

Why TFA? Trifluoroacetic acid (0.1%) acts as an ion-pairing agent, masking the positive charge of the C3-amine and improving retention of the hydrophilic polar head, while the low pH ensures the amine is fully protonated and stable.

Part 2: Comparative Analysis of Methodologies

We compared the performance of the Optimized Method (Method B) against a Standard Generic Method (Method A) and Gas Chromatography (Method C) .

Table 1: Comparative Performance Metrics

| Feature | Method A: Generic C18 | Method B: Optimized CSH C18 (Recommended) | Method C: GC-FID |

| Column | Standard C18 (5 µm) | CSH C18 (3.5 µm) or Inertsil C8 | DB-1 / HP-5 |

| Mobile Phase | Phosphate Buffer (pH 7.0) / ACN | 0.1% TFA in Water / ACN | Helium Carrier |

| Peak Shape (Tf) | Poor (Tailing factor > 2.0) | Excellent (Tf < 1.2) | Good |

| Endo/Exo Resolution | Partial (Rs < 1.5) | High (Rs > 3.5) | High |

| LOD (Impurity) | High (due to tailing noise) | Low (0.05%) | Moderate |

| Stability Risk | Low | Low | High (Boc thermal degradation) |

| Suitability | Rough estimation only | Purity & Impurity Profiling | Residual Solvents only |

Detailed Analysis of Alternatives

-

Alternative 1: Generic C18 at Neutral pH (Method A)

-

Failure Mode: At pH 7, the amine exists in equilibrium between protonated and neutral states. This, combined with silanol activity, results in broad, tailing peaks that mask the exo-isomer impurity.

-

-

Alternative 2: Gas Chromatography (Method C)

-

Failure Mode: While GC offers high resolution, the Boc (tert-butyloxycarbonyl) protecting group is thermally labile. Injection port temperatures >200°C can induce in-situ deprotection (loss of isobutylene), leading to false "free amine" impurity peaks and inaccurate purity assignment.

-

-

The Winner: Method B (Acidic CSH/C8)

-

Mechanism:[1] The use of TFA (pH ~2) ensures the amine is 100% protonated. The CSH stationary phase provides a slight positive surface charge, repelling the cationic analyte and preventing pore-clogging/tailing. The hydrophobic selectivity of the C18/C8 ligand effectively separates the endo (more folded/compact) from the exo (more extended) isomer.

-

Part 3: Visualization of Method Logic

The following decision tree illustrates the logic path for selecting the optimized method based on compound properties.

Caption: Decision matrix for selecting RP-HPLC over GC and High-pH methods for Boc-protected tropanes.

Part 4: Detailed Experimental Protocol

This protocol is validated for the separation of the endo product from the exo impurity and precursors.

Instrumentation & Conditions

-

System: HPLC with PDA/UV Detector (Quaternary Pump recommended).

-

Column: Waters XSelect CSH C18 (4.6 × 150 mm, 3.5 µm) OR GL Sciences Inertsil C8-3 (4.6 x 150 mm, 5 µm).

-

Temperature: 30°C (Controlled).

-

Detection: UV at 210 nm (Reference: 360 nm / off).

-

Injection Volume: 10 µL.

Mobile Phase Preparation

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

-

Note: TFA improves peak shape for the basic amine.

-

-

Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

Gradient Program

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Hold |

| 15.0 | 40 | 60 | Linear Ramp (Elute Product) |

| 20.0 | 10 | 90 | Wash (Elute hydrophobic impurities) |

| 23.0 | 10 | 90 | Hold Wash |

| 23.1 | 95 | 5 | Re-equilibration |

| 30.0 | 95 | 5 | End |

Sample Preparation

-

Diluent: Water:Acetonitrile (50:50).

-

Stock Solution: Dissolve 10 mg N-Boc-endo-3-aminotropane in 10 mL diluent (1.0 mg/mL).

-

System Suitability Solution: Spike Stock Solution with 1% exo-isomer (if available) or use a crude reaction mixture known to contain the isomer.

System Suitability Criteria (Self-Validating)

-

Tailing Factor (Tf): NMT 1.5 for the main peak.

-

Resolution (Rs): > 2.0 between endo (Main) and exo (Impurity) peaks.

-

Precision: %RSD < 2.0% for retention time and area (n=5).

Part 5: Isomer Separation Mechanism

Understanding why the separation works is crucial for troubleshooting. The endo and exo isomers differ in the spatial orientation of the C3-amine relative to the nitrogen bridge.

Caption: The extended conformation of the exo-isomer typically results in stronger hydrophobic interaction with C18/C8 ligands compared to the folded endo-isomer. (Note: Elution order may vary based on specific column selectivity, but resolution is driven by this shape difference.)

References

-

Radha Krishna, S., et al. (2009). "Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine." Pharmazie, 64(12), 800-803.[5] Link

-

BenchChem. (2025).[2] "HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide." Link

-

Sigma-Aldrich. (n.d.). "N-Boc-endo-3-aminotropane Product Information & Safety Data Sheet." Link

-

Phenomenex. (2023).[6] "High pH Stability of Core-Shell and Hybrid Particle Columns for Basic Analytes." Link

Sources

- 1. N-Boc-endo-3-aminotropane - Protheragen [protheragen.ai]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. phenomenex.com [phenomenex.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (9-methyl-9-azabicyclo[3.3.1]nonan-3-amine); a key intermediate of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. elementlabsolutions.com [elementlabsolutions.com]

Definitive Stereochemical Confirmation of N-Boc-endo-3-aminotropane: A Comparative Guide

Executive Summary: The Stereochemical Imperative

In the development of tropane-based therapeutics—specifically CCR5 receptor antagonists and benztropine analogs—the stereochemical configuration at the C3 position is a binary determinant of biological activity. N-Boc-endo-3-aminotropane (CAS 207405-68-3) serves as a critical scaffold where the endo isomer (substituent cis to the alkene bridge, or trans to the nitrogen bridge in saturated systems) is frequently the pharmacologically active species.

Distinguishing the endo product from the thermodynamically more stable exo isomer (pseudotropine-like) is a classic analytical challenge. While NMR provides strong indicative data, X-ray crystallography remains the absolute method for stereochemical assignment. This guide details the crystallographic parameters that confirm the endo configuration and compares them with secondary analytical methods.

Methodology Comparison: Validating the Scaffold

The following table contrasts the three primary methods for validating the stereochemistry of 3-aminotropane derivatives.

| Feature | X-ray Crystallography (Gold Standard) | 1H NMR Spectroscopy (Routine) | Melting Point / IR (Preliminary) |

| Primary Output | 3D Electron Density Map | Scalar Coupling Constants ( | Phase transition temp / Vibrational modes |

| Stereo Certainty | Absolute (Direct Visualization) | High (Inferred via Karplus Eq.) | Low (Reference dependent) |

| Key Parameter | C3-Substituent orientation relative to N8-bridge | H3 proton splitting pattern (multiplet width) | Sharpness of melt range |

| Sample Req. | Single Crystal ( | Solution (~5 mg) | Solid powder (~2 mg) |

| Limit of Detection | Can resolve mixed crystals |

Deep Dive: X-ray Crystallography Confirmation

Crystal Habit and Growth

N-Boc-endo-3-aminotropane typically crystallizes as colorless prisms or plates. High-quality single crystals suitable for diffraction are best obtained via slow evaporation from ethyl acetate/hexanes (1:3) or vapor diffusion of pentane into a concentrated ethanol solution.

Structural Parameters Defining "Endo"

The definitive confirmation of the endo isomer rests on the spatial relationship between the carbamate group at C3 and the nitrogen bridge (N8).

-

Ring Conformation: The tropane skeleton (8-azabicyclo[3.2.1]octane) adopts a chair-chair conformation.

-

C3 Geometry:

-

Endo Isomer: The C3-N(Boc) bond is oriented axial relative to the piperidine ring component, pointing away from the N8 nitrogen bridge. This places the substituent on the concave face of the bicyclic system.

-

Exo Isomer: The C3-N(Boc) bond is equatorial , pointing towards the N8 bridge (convex face).

-

-

Torsion Angles: In the endo isomer, the torsion angle defined by

(and the substituent) confirms the "down" trajectory.

Comparative Visualization Logic

The distinction is visually immediate in the solved structure:

-

Endo: The Boc group is tucked "under" the wing of the tropane bicycle.

-

Exo: The Boc group extends "out" horizontally, roughly coplanar with the bridgehead carbons.

Secondary Validation: NMR Spectroscopy

While X-ray is definitive, NMR is the daily workhorse. The stereochemistry is confirmed by the coupling pattern of the proton at the C3 position (

-

Endo-Product (

is Exo):-

The

proton is on the same side as the nitrogen bridge (beta-face). -

It occupies a pseudo-equatorial position.

-

Signal: Appears as a broad singlet or narrow multiplet.

-

Coupling (

): Small vicinal couplings (

-

-

Exo-Product (

is Endo):-

The

proton is opposite the nitrogen bridge (alpha-face). -

It occupies a pseudo-axial position.

-

Signal: Appears as a wide triplet of triplets (tt).

-

Coupling (

): Large vicinal couplings (

-

Experimental Protocols

Protocol A: Synthesis of N-Boc-endo-3-aminotropane

Objective: Stereoselective Reductive Amination

-

Reactants: Dissolve Tropinone (1.0 eq) and Ammonium Acetate (10 eq) in Methanol.

-

Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

, 1.5 eq) portion-wise.-

Note:

at slightly acidic pH favors the thermodynamic endo amine product.

-

-

Protection: After 16h, quench with water. Add Di-tert-butyl dicarbonate (

, 1.2 eq) and -

Workup: Extract with Ethyl Acetate (

). Wash with brine. Dry over -

Purification: Flash chromatography (Hexane:EtOAc 80:20). The endo isomer typically elutes after the exo impurity (if present) on silica.

Protocol B: Crystallization for X-ray Analysis

Objective: Growth of Single Crystals

-

Dissolution: Dissolve 50 mg of pure N-Boc-endo-3-aminotropane in 0.5 mL of warm Ethyl Acetate.

-

Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

-

Layering: Carefully layer 1.5 mL of Hexane (or Pentane) on top of the solution. Do not mix.

-

Growth: Cap loosely. Allow to stand undisturbed at 4°C for 48-72 hours.

-

Harvest: Select distinct, prismatic crystals with sharp edges for mounting.

Visualizing the Logic

Diagram 1: Stereochemical Determination Workflow

This flowchart illustrates the decision logic used to distinguish isomers based on experimental data.

Caption: Decision tree for assigning tropane stereochemistry using NMR coupling constants and X-ray structural parameters.

Diagram 2: Synthesis & Validation Workflow

The operational path from raw materials to validated crystal structure.

Caption: Step-by-step workflow for the synthesis, purification, and crystallographic validation of N-Boc-endo-3-aminotropane.

References

-

Protheragen. N-Boc-endo-3-aminotropane Technical Specifications. [Link][1]

-

Chemistry LibreTexts. Endo and Exo Products in Cyclic Systems. [Link]

-

Beilstein Journal of Organic Chemistry. Determination of relative configuration of tropinone aldols. (Reference for NMR coupling logic in tropanes). [Link]

Sources

A Comparative Guide to the Validation of Enantiomeric Excess in Chiral N-Boc-endo-3-aminotropane Derivatives

Introduction: The Criticality of Stereochemical Purity

In the landscape of modern drug development, the stereochemical identity of a therapeutic candidate is not a trivial detail—it is a fundamental determinant of its pharmacological profile. For chiral molecules, individual enantiomers can exhibit vastly different efficacy, metabolism, and toxicity. The N-Boc-endo-3-aminotropane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. Ensuring the enantiomeric purity of these derivatives is paramount for developing safe and effective medicines.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the enantiomeric excess (ee) of these critical chiral building blocks. We will move beyond mere procedural descriptions to explore the underlying principles, explain the rationale behind experimental choices, and present a framework for robust, self-validating methodologies.

The Analytical Challenge: Structurally Complex Amines

The N-Boc-endo-3-aminotropane structure presents a unique analytical challenge. The rigid bicyclic tropane core, the bulky tert-butyloxycarbonyl (Boc) protecting group, and the basicity of the secondary amine all influence how the molecule interacts with a chiral environment. A successful analytical method must overcome these steric and chemical factors to induce a measurable difference between the two enantiomers. This guide will focus on two gold-standard techniques: Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).

Methodology 1: Chiral Chromatography (HPLC & SFC)

Chiral chromatography is the workhorse for enantiomeric excess determination, offering direct separation and quantification of enantiomers.[1][2] The separation relies on the differential, transient formation of diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP).[3][]

Principle of Chiral Recognition

For N-Boc-endo-3-aminotropane derivatives, polysaccharide-based CSPs are often the most effective.[5][6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess helical polymer structures that create well-defined chiral grooves.[5][7] Chiral recognition is achieved through a combination of interactions, including:

-

Hydrogen Bonding: The amine and carbamate groups of the analyte can interact with the carbamate linkages on the CSP.

-

Dipole-Dipole Interactions: Polar groups on both the analyte and CSP contribute to differential binding.

-

Steric Interactions (Inclusion): One enantiomer fits more favorably into the chiral cavities of the polysaccharide backbone, leading to a longer retention time.[7]

The selection of the mobile phase is critical as it modulates the strength of these interactions, directly impacting the resolution.

Workflow for Chiral HPLC/SFC Method Development

Caption: Workflow for ee determination by Chiral HPLC/SFC.

Experimental Protocol: Chiral HPLC

This protocol provides a robust starting point for the separation of N-Boc-endo-3-aminotropane enantiomers.

-

Sample Preparation (Self-Validation Check):

-

Racemic Standard: Prepare a solution of the racemic N-Boc-endo-3-aminotropane derivative at approximately 1.0 mg/mL in the mobile phase. This is a critical step to prove the method's specificity and to calculate the resolution factor (Rs).

-

Test Sample: Prepare the potentially enantiomerically enriched sample at the same concentration.

-

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm. This CSP is widely cited for its excellent recognition of carbamate-containing molecules.

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The small amount of diethylamine is crucial to prevent peak tailing by interacting with active sites on the silica support and improving the peak shape of the basic amine.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 225 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis and Interpretation:

-

Inject the racemic standard. Two well-resolved peaks should be observed.

-

Calculate the resolution factor (Rs) using the formula: **Rs = 2(t₂ - t₁) / (w₁ + w₂) **, where t is the retention time and w is the peak width at the base. A value of Rs ≥ 1.5 indicates baseline separation and is a typical requirement for method validation.[8]

-

Inject the test sample.

-

Integrate the peak areas for both enantiomers (A₁ and A₂).

-

Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100 .[3][9]

-

Alternative and Advantage: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations.[10][11][12] It uses supercritical CO₂, often modified with a small amount of alcohol (e.g., methanol), as the primary mobile phase.[13]

Why Choose SFC?

-

Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates (3-5 times faster than HPLC) without a significant loss in efficiency, drastically reducing analysis times.[12][14]

-

Green Chemistry: SFC significantly reduces the consumption of organic solvents, leading to lower costs and less environmental impact.[13][14][15]

-

Improved Resolution: For some compounds, the unique properties of the supercritical fluid mobile phase can lead to sharper peaks and better selectivity compared to normal-phase HPLC.[16]

The same polysaccharide-based CSPs used in HPLC are typically employed in SFC, making method transfer relatively straightforward.[17]

Methodology 2: ¹H NMR with Chiral Solvating Agents (CSAs)